molecular formula C17H13N3O4 B10851697 N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B10851697
M. Wt: 323.30 g/mol
InChI Key: JYXHNHBKWZQGLB-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a benzyl group, a nitro group, and an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl or aryl halides with a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-benzyl-2-(5-amino-1H-indol-3-yl)-2-oxoacetamide.

    Substitution: Various N-substituted derivatives depending on the substituent used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole moiety may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-nitro-1H-indole: Shares the benzyl and nitro groups but lacks the acetamide moiety.

    N-benzyl-2-(2-(3,5-dimethylphenyl)-5-nitro-1H-indol-3-yl)ethan-1-amine: Similar structure with additional methyl groups on the phenyl ring.

Uniqueness

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide moiety differentiates it from other similar compounds and may contribute to its specific interactions and activities .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H13N3O4/c21-16(17(22)19-9-11-4-2-1-3-5-11)14-10-18-15-7-6-12(20(23)24)8-13(14)15/h1-8,10,18H,9H2,(H,19,22)

InChI Key

JYXHNHBKWZQGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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